molecular formula C32H41NO7 B12011668 4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-(isopentyloxy)-3-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one CAS No. 617695-76-8

4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-(isopentyloxy)-3-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12011668
CAS No.: 617695-76-8
M. Wt: 551.7 g/mol
InChI Key: RRTQLQBUUDPJBY-SJCQXOIGSA-N
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Description

4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-(isopentyloxy)-3-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: is a complex organic compound that combines several functional groups. Let’s break down its structure:

  • The core structure is a pyrrolone ring, which confers biological activity.
  • The benzoyl group (C₆H₅CO-) is attached to the pyrrolone ring.
  • The butoxy (C₄H₉O-) and isopentyloxy (C₅H₁₁O-) groups enhance solubility and lipophilicity.
  • The tetrahydrofuran (THF) moiety contributes flexibility.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, esterification, and other reactions.

    Key Steps:

    Reaction Conditions: Specific conditions depend on the individual steps and reagents used.

Industrial Production::
  • While no specific industrial method is widely reported, research labs can produce this compound on a smaller scale for scientific investigations.

Chemical Reactions Analysis

    Oxidation: The benzoyl group is susceptible to oxidation, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the carbonyl group in the pyrrolone ring can yield the corresponding alcohol.

    Substitution: The butoxy and isopentyloxy groups can undergo nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and various alkoxides.

    Major Products: Hydroxylated derivatives, ether-substituted analogs, and reduced forms.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an anti-inflammatory, antitumor, or antimicrobial agent.

    Biology: Explore its effects on cellular processes, receptor interactions, and enzymatic pathways.

    Materials Science: Assess its use in polymer chemistry or as a building block for functional materials.

    Industry: Investigate applications in agrochemicals, dyes, or specialty chemicals.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related pyrrolone derivatives.

    Similar Compounds: Include examples like 4-butoxybenzoylpyrrolone and related analogs.

Remember that this compound’s potential lies in its versatility and the interplay of its functional groups. Researchers continue to explore its applications across various scientific domains.

: Example references are not provided due to the absence of specific literature on this compound. Researchers should consult relevant scientific journals and databases for further information.

Properties

CAS No.

617695-76-8

Molecular Formula

C32H41NO7

Molecular Weight

551.7 g/mol

IUPAC Name

(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H41NO7/c1-5-6-16-38-24-12-9-22(10-13-24)30(34)28-29(33(32(36)31(28)35)20-25-8-7-17-39-25)23-11-14-26(27(19-23)37-4)40-18-15-21(2)3/h9-14,19,21,25,29,34H,5-8,15-18,20H2,1-4H3/b30-28+

InChI Key

RRTQLQBUUDPJBY-SJCQXOIGSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C(C=C4)OCCC(C)C)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C(C=C4)OCCC(C)C)OC)O

Origin of Product

United States

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